
HG6-64-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diffuse Large B-Cell Lymphoma (DLBCL)
Research indicates that HG6-64-1 exhibits significant anti-proliferative effects on DLBCL cell lines. A study demonstrated that the compound's GCK inhibitory activity is crucial for reducing cell viability in these lines, suggesting its potential as a therapeutic target in DLBCL treatment. The study also highlighted the enrichment of components from the B-cell receptor signaling pathway in DLBCL cells, further supporting the relevance of GCK inhibition .
Melanoma
This compound has been evaluated for its effectiveness against vemurafenib-resistant melanoma cells. It was found to inhibit AKT and MAPK signaling pathways downstream of EPHA2, leading to cell-cycle arrest and apoptosis both in vitro and in vivo. This suggests that this compound could be an effective treatment option for patients who develop resistance to standard BRAF inhibitors .
Colon Cancer
In studies involving colon cancer models, this compound was compared with other BRAF inhibitors. It showed varying degrees of sensitivity across different molecular sub-clusters of colon cancer cells, indicating its potential utility in personalized medicine approaches where treatment is tailored based on specific tumor characteristics .
Efficacy and Synergy with Other Treatments
The efficacy of this compound is further enhanced when used in combination with other therapeutic agents. For instance, combinations with dasatinib or AZD-6244 have demonstrated significant synergistic effects in inhibiting cell viability in various cancer models. The dose reduction index indicated that such combinations could allow for lower doses of each drug while achieving similar or improved therapeutic outcomes .
Summary of Findings
Case Study 1: DLBCL Treatment
In a controlled study involving six DLBCL cell lines treated with this compound, researchers noted a statistically significant decrease in cell proliferation rates compared to untreated controls. The study underscored the importance of GCK as a target for novel therapies aimed at improving outcomes for patients with DLBCL.
Case Study 2: Overcoming Resistance in Melanoma
Another investigation focused on melanoma cell lines resistant to conventional therapies. Treatment with this compound not only inhibited tumor growth but also reversed resistance mechanisms associated with EPHA2 overexpression. This finding paves the way for clinical trials exploring this compound's role in combination therapies for melanoma patients.
Mecanismo De Acción
HG6-64-1 ejerce sus efectos inhibiendo selectivamente la cinasa B-Raf. Se une al sitio de unión al ATP de B-Raf, evitando la fosforilación y activación de los objetivos aguas abajo en la vía de señalización MAPK/ERK. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas que albergan la mutación B-Raf V600E .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
HG6-64-1 se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de intermediarios clave, seguida de su acoplamiento y modificaciones posteriores de grupos funcionales. La ruta sintética detallada está protegida bajo la patente WO 2011090738 A2, ejemplo 9 (XI-1) .
Métodos de Producción Industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. El compuesto se produce normalmente en reactores por lotes bajo condiciones controladas para garantizar una alta pureza y rendimiento. El producto final se purifica mediante técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
HG6-64-1 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo normalmente en disolventes polares a temperaturas moderadas.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados halogenados, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diversas especies oxidadas o reducidas .
Comparación Con Compuestos Similares
Compuestos Similares
Vemurafenib: Otro inhibidor de B-Raf utilizado en el tratamiento del melanoma con mutación B-Raf V600E.
Dabrafenib: Un inhibidor selectivo de B-Raf con aplicaciones similares en la terapia contra el cáncer.
Sorafenib: Un inhibidor de múltiples cinasas que se dirige a B-Raf junto con otras cinasas
Unicidad de HG6-64-1
This compound es único debido a su alta selectividad y potencia contra B-Raf V600E. Tiene un valor de IC50 de 0.09 μM en células Ba/F3 transformadas con B-Raf V600E, lo que lo convierte en uno de los inhibidores más efectivos de su clase .
Actividad Biológica
HG6-64-1 is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutant, which is prevalent in various cancers, especially melanoma. Its dual action as an inhibitor of both B-Raf and Glycerol Kinase (GCK) positions it as a significant compound in cancer research and therapy development. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.
This compound primarily functions by inhibiting the B-Raf kinase pathway, crucial for cell signaling related to growth and proliferation. The inhibition of B-Raf disrupts downstream signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. This leads to decreased phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in apoptosis of sensitive cancer cells. Additionally, this compound shows interaction with other kinases such as EPHA2, influencing further signaling pathways that may contribute to its anticancer effects .
Cell Line Sensitivity
This compound has been tested against various cancer cell lines, particularly those dependent on B-Raf signaling. In studies involving diffuse large B-cell lymphoma (DLBCL) cell lines, this compound induced G0/G1 cell cycle arrest and increased apoptosis rates across most tested lines. The compound's efficacy was further validated in primary DLBCL tumors, where it caused substantial cell death comparable to that observed in normal lymphocytes .
IC50 Values
The potency of this compound is reflected in its IC50 values:
- B-Raf V600E : 0.09 μM
- Glycerol Kinase : Not explicitly stated but noted for significant inhibition .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparison with other known B-Raf inhibitors is presented below:
Compound Name | Target Kinase | IC50 Value (μM) | Unique Features |
---|---|---|---|
Vemurafenib | B-Raf V600E | 0.01 | First FDA-approved B-Raf inhibitor |
Dabrafenib | B-Raf | 0.005 | Effective against both wild-type and mutant forms |
SB590885 | B-Raf | 0.01 | Selective for mutant forms |
ALW-II-41-27 | EPHA2 | 0.011 | Targets EPHA2 specifically |
This compound's unique dual inhibition profile (B-Raf and Glycerol Kinase) may provide advantages in treating cancers with complex resistance mechanisms that involve multiple signaling pathways.
Study on DLBCL
In a detailed study on DLBCL cells, researchers found that this compound significantly inhibited GCK activity, correlating with reduced cell viability and increased apoptosis. The study utilized KiNativ technology to analyze global kinase activity and demonstrated that higher GCK levels were associated with increased sensitivity to this compound treatment .
Overcoming Resistance Mechanisms
Another critical aspect of this compound's biological activity is its potential to overcome resistance mechanisms associated with other therapies like vemurafenib. By targeting multiple pathways simultaneously, this compound may enhance therapeutic efficacy against resistant cancer types .
Propiedades
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFDGUGXMOMHX-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, this compound disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []
ANone: Yes, research indicates that this compound effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that this compound treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of this compound significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []
ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to this compound treatment.
ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.